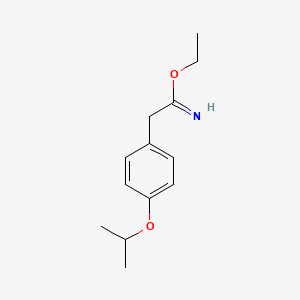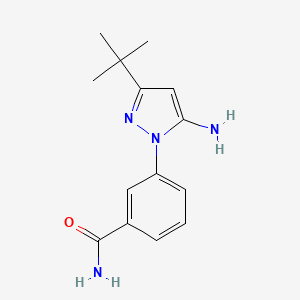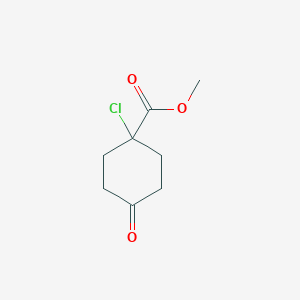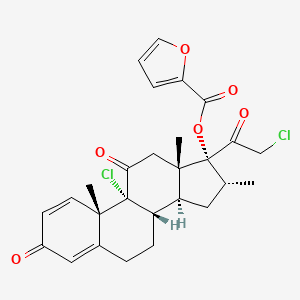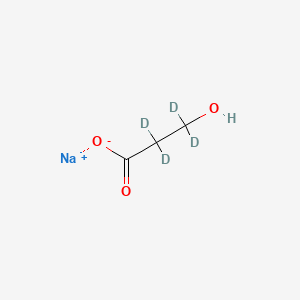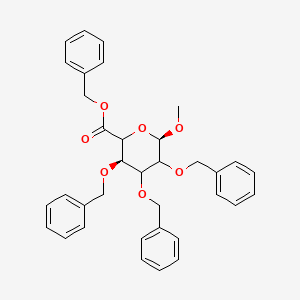
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, two methoxy groups, and a benzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-methyl-2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and alcohols. These derivatives have their own unique properties and applications.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride involves its interaction with specific molecular targets in cells. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to alkylate DNA makes it a potent anticancer agent.
Comparación Con Compuestos Similares
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride can be compared to other similar compounds, such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, also used as an anticancer agent.
Fotemustine: A newer drug in the same category, under clinical trials for its anticancer properties.
Uniqueness
What sets N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its dual methoxy groups and chloroethyl moiety make it particularly effective in forming DNA adducts and cross-links, enhancing its therapeutic potential.
Propiedades
Fórmula molecular |
C35H36O7 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
benzyl (3R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1 |
Clave InChI |
ZSBAMJXOTVTRDC-YTXSTRMYSA-N |
SMILES isomérico |
CO[C@H]1C(C([C@H](C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


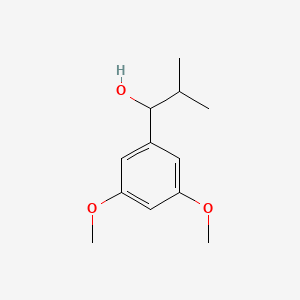
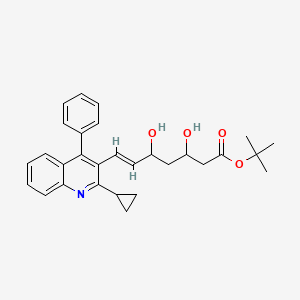
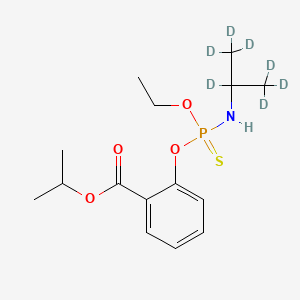
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
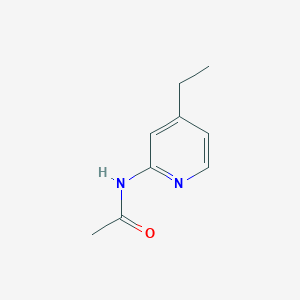
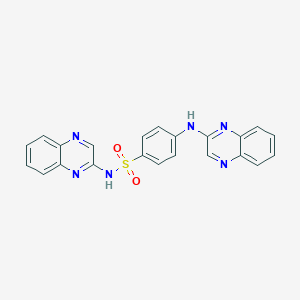
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
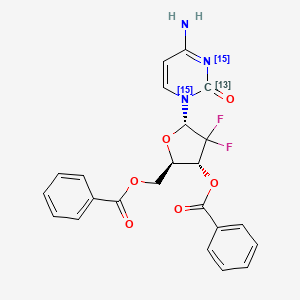
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
